

Introduction to methylpiperazine-containing compounds in research

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Compound of Interest

Compound Name: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine

CAS No.: 672325-37-0

Cat. No.: B1586913

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An In-Depth Technical Guide to Methylpiperazine-Containing Compounds in Research

Foreword: The Privileged Scaffold in Modern Drug Discovery

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents one of the most prolific and versatile scaffolds in medicinal chemistry.^{[1][2]} Its unique combination of structural rigidity, basicity, and the capacity for di-substitution allows it to serve as a powerful molecular anchor, improving the aqueous solubility, cell permeability, and target-binding affinity of drug candidates.^[3] The introduction of a methyl group at the N1 position, yielding 1-methylpiperazine, further refines these properties, adding a small, lipophilic feature that can enhance hydrophobic interactions and modulate pharmacokinetic profiles.^[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and application of methylpiperazine-containing compounds, grounding theoretical concepts in practical, field-proven methodologies.

The Methylpiperazine Core: Physicochemical Properties and Strategic Value

1-Methylpiperazine is a colorless to pale yellow liquid that serves as a critical building block for a vast array of active pharmaceutical ingredients (APIs).[5][6] Its value in drug design stems from the properties conferred by its structure. The two nitrogen atoms provide hydrogen bond acceptors and donors, which can significantly improve oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3] The N-methyl group enhances lipophilicity and can engage in hydrophobic and charge-transfer interactions with biological targets, often improving potency and selectivity.[4]

Property	Value	Reference
CAS Number	109-01-3	[5]
Molecular Formula	C ₅ H ₁₂ N ₂	[6]
Molecular Weight	100.16 g/mol	[6]
Boiling Point	138-140 °C	[6]
Density	0.903 g/cm ³ at 25°C	[6]
Solubility	Soluble in water and common organic solvents	[6]

Synthesis of Methylpiperazine-Containing Compounds

The incorporation of the methylpiperazine moiety into a target molecule can be achieved through several reliable synthetic routes. The choice of method often depends on the scale, desired purity, and the nature of the starting materials.

Green Synthesis of 1-Methylpiperazine

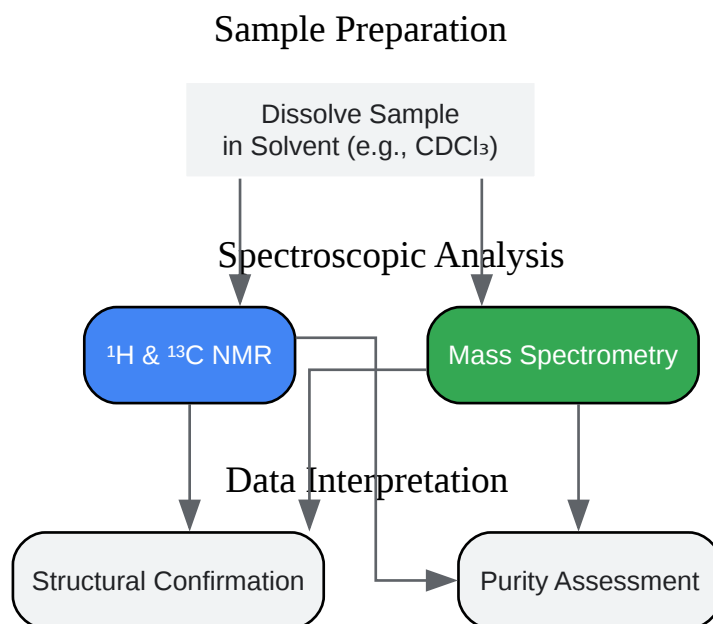
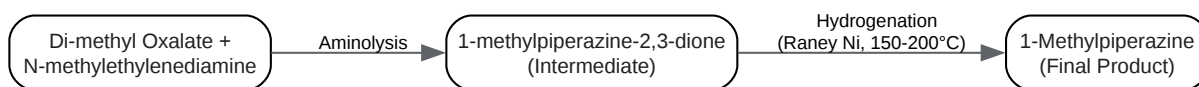
A modern, environmentally conscious approach emphasizes efficiency and the use of less hazardous materials. One such method involves a two-step process starting from affordable

raw materials.[7][8] This protocol boasts high yield and selectivity, minimizing by-product formation.[7]

Experimental Protocol:

- Step 1: Aminolysis Reaction. Di-methyl oxalate is reacted with N-methylethylenediamine to form the intermediate, 1-methylpiperazine-2,3-dione.[7] This initial step leverages inexpensive starting materials in a straightforward process.[7]
- Step 2: Catalytic Hydrogenation. The intermediate is subjected to hydrogenation using a Raney nickel catalyst.[7][8]
 - Temperature: 150-200°C
 - Pressure: 3.0-5.0 MPa
 - Result: This reduction yields 1-methylpiperazine with high purity. The reported overall yield reaches 95.11%, with a selectivity of 96.72%.[7]

The causality behind this protocol's success lies in the specific choice of catalyst and reaction conditions, which are pivotal for achieving high efficiency and minimizing side reactions.[7]



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Caption: General workflow for spectroscopic characterization.

Quantitative Analysis by HPLC

For determining the purity of an API or quantifying trace impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Since the piperazine core lacks a strong chromophore, derivatization is often required for UV detection. [9][10] Experimental Protocol: Trace Analysis of Piperazine Impurities

- Derivatization: React the sample with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative. [9][11] This step is critical as it allows for sensitive detection using standard HPLC-UV instrumentation. [9] 2. Chromatographic Conditions:
 - Column: C18 or similar reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water is typically used.

- Flow Rate: 1.0 mL/min. [9] * Column Temperature: 35°C. [9] * Detection Wavelength: 340 nm (for the NBD-Cl derivative). [9]3. Validation: The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). [9]A validated method can reliably detect piperazine impurities at parts-per-million (ppm) levels. [9]

Applications in Drug Discovery and Development

The methylpiperazine scaffold is a constituent of numerous blockbuster drugs, demonstrating its broad therapeutic utility. [12][13]Its inclusion is a strategic choice to optimize a molecule's pharmacological profile.

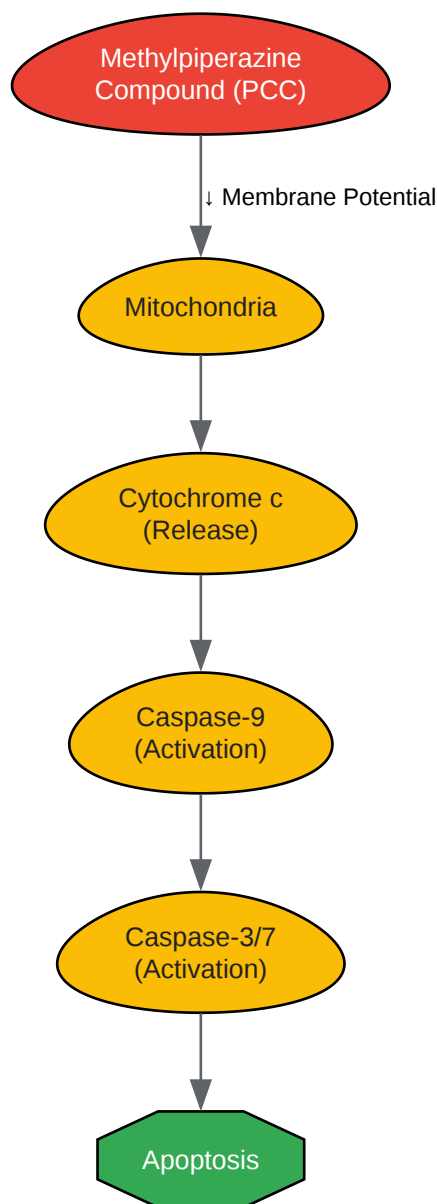
Anticancer Agents

Methylpiperazine is a key component in many modern kinase inhibitors. Its presence can improve water solubility and target affinity. [4]* Mechanism of Action: Many methylpiperazine-containing anticancer agents function by inducing apoptosis (programmed cell death) in cancer cells. [14]This can occur through the intrinsic pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspases 3, 7, and 9. [14]* Structure-Activity Relationship (SAR): Studies on methylpiperazine-containing chalcones have shown that substitutions on adjacent phenyl rings are critical for activity. A derivative with 3-trifluoromethyl-4-fluoro substitutions was identified as a highly potent and selective MAO-B inhibitor, a target relevant in some cancers and neurodegenerative diseases. [4]In other series, replacing a piperidine ring with N-methylpiperazine has been shown to enhance cytotoxicity against cancer cell lines like A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas). [15]

Central Nervous System (CNS) Disorders

The ability of the piperazine moiety to interact with neurotransmitter receptors makes it a cornerstone for drugs targeting the CNS. [1][16]* Therapeutic Areas: Compounds are used as antipsychotics (e.g., Clozapine), antidepressants (e.g., Vortioxetine), and anxiolytics (e.g., Buspirone). [17]* Mechanism of Action: The pharmacological activity often arises from modulating monoamine neurochemical pathways. [16][17]This can involve direct interaction with serotonin (5-HT), dopamine (D₂), and adrenergic receptors, or by inhibiting the reuptake of these neurotransmitters. [1][18]* SAR: Subtle changes to the substitution pattern on the

piperazine ring can cause significant shifts in pharmacological activity, allowing for the fine-tuning of receptor selectivity and the development of drugs with specific desired effects. [1]



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